Methyl 5-iodo-2-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of nicotinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as methyl 2-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 5-iodo-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-iodo-2-(trifluoromethyl)nicotinate is unique due to the presence of both an iodine atom and a trifluoromethyl group on the nicotinate structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5F3INO2 |
---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
methyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)5-2-4(12)3-13-6(5)8(9,10)11/h2-3H,1H3 |
InChI Key |
SEVGDZAZQJGXFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.